An In-depth Technical Guide to 2-Methoxy-4-nitroaniline (CAS Number 97-52-9)
An In-depth Technical Guide to 2-Methoxy-4-nitroaniline (CAS Number 97-52-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling, synthesis, and biological interactions of 2-Methoxy-4-nitroaniline (CAS No. 97-52-9). This compound, a yellow crystalline solid, is a key intermediate in the synthesis of dyes and pigments, particularly Pigment Yellow 74.[1] It also serves as a valuable building block in the pharmaceutical industry for the preparation of various bioactive molecules. This document consolidates critical data, including detailed spectroscopic information and experimental protocols, to support research and development activities.
Physicochemical Properties
2-Methoxy-4-nitroaniline, also known as 4-Nitro-o-anisidine, is an aromatic amine with the chemical formula C₇H₈N₂O₃.[2] Its core structure consists of an aniline (B41778) ring substituted with a methoxy (B1213986) group at position 2 and a nitro group at position 4.
Table 1: General and Physicochemical Properties of 2-Methoxy-4-nitroaniline
| Property | Value |
| CAS Number | 97-52-9 |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol [2] |
| Appearance | Yellow to orange crystalline powder[2] |
| Melting Point | 138-143 °C |
| Boiling Point | Decomposes |
| Density | 1.42 g/cm³[1] |
| pKa | 1.02 ± 0.10 (Predicted) |
Table 2: Solubility of 2-Methoxy-4-nitroaniline
| Solvent | Solubility |
| Water | Slightly soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Spectroscopic Data
The structural elucidation of 2-Methoxy-4-nitroaniline is supported by various spectroscopic techniques. The following tables summarize the key spectral data.
Table 3: ¹H NMR Spectral Data of 2-Methoxy-4-nitroaniline
| Chemical Shift (ppm) | Multiplicity | Assignment |
| Data not available in a comprehensive format in the search results. |
Table 4: ¹³C NMR Spectral Data of 2-Methoxy-4-nitroaniline
| Chemical Shift (ppm) | Assignment |
| Data not available in a comprehensive format in the search results. |
Table 5: FT-IR Spectral Data of 2-Methoxy-4-nitroaniline
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3300 | N-H stretching (amine) |
| 1620-1580 | N-H bending (amine) |
| 1520-1480 | N-O asymmetric stretching (nitro group) |
| 1350-1310 | N-O symmetric stretching (nitro group) |
| 1250-1200 | C-O asymmetric stretching (aryl ether) |
| 1050-1000 | C-O symmetric stretching (aryl ether) |
Table 6: Mass Spectrometry Data of 2-Methoxy-4-nitroaniline
| m/z | Proposed Fragment |
| 168 | [M]⁺ (Molecular ion) |
| 153 | [M - CH₃]⁺ |
| 138 | [M - NO]⁺ |
| 122 | [M - NO₂]⁺ |
| 108 | [M - NO₂ - CH₂]⁺ |
| 79 | [C₆H₅N]⁺ |
Safety and Handling
2-Methoxy-4-nitroaniline is classified as harmful if swallowed, in contact with skin, or if inhaled. It is suspected of causing cancer and is toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area.
Table 7: GHS Hazard Information for 2-Methoxy-4-nitroaniline
| Pictogram | Signal Word | Hazard Statement |
|
| Warning | H302: Harmful if swallowed. H351: Suspected of causing cancer. H411: Toxic to aquatic life with long lasting effects.[1] |
Experimental Protocols
Synthesis of 2-Methoxy-4-nitroaniline
A common synthetic route to 2-Methoxy-4-nitroaniline involves a three-step process starting from o-anisidine (B45086): acetylation, nitration, and hydrolysis.[3][4]
Step 1: Acetylation of o-Anisidine
-
Procedure: To a round-bottom flask, add o-anisidine and acetic acid. Heat the mixture to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature to yield 2-methoxyacetanilide.[3]
Step 2: Nitration of 2-Methoxyacetanilide
-
Procedure: The 2-methoxyacetanilide is dissolved in a suitable solvent (e.g., acetic acid) and cooled in an ice bath. A nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature. After the addition is complete, the reaction is stirred for a period before being poured onto ice. The precipitated product, 2-methoxy-4-nitroacetanilide, is collected by filtration.[3]
Step 3: Hydrolysis of 2-Methoxy-4-nitroacetanilide
-
Procedure: The 2-methoxy-4-nitroacetanilide is suspended in an aqueous solution of a strong base (e.g., sodium hydroxide) and heated to reflux. The reaction is monitored by TLC until the starting material is consumed. The mixture is then cooled, and the product, 2-Methoxy-4-nitroaniline, precipitates and is collected by filtration, washed with water, and dried.[3][5]
Spectroscopic Analysis
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of 2-Methoxy-4-nitroaniline in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[6][7][8] Ensure the sample is fully dissolved; filter if necessary to remove any particulate matter.[6][7][8]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a higher concentration of the sample may be required.
4.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of 2-Methoxy-4-nitroaniline with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9][10][11][12][13] Press the mixture into a thin, transparent pellet using a hydraulic press.[9][10][11][12][13]
-
Data Acquisition: Record the IR spectrum of the KBr pellet using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded for subtraction.[10]
4.2.3 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of 2-Methoxy-4-nitroaniline in a suitable volatile solvent (e.g., dichloromethane (B109758) or acetone).[14]
-
Data Acquisition: Inject the sample into a GC-MS system equipped with an appropriate capillary column (e.g., a non-polar or medium-polarity column). Use a suitable temperature program to achieve good separation. The mass spectrometer is typically operated in electron ionization (EI) mode, and mass spectra are recorded over a relevant m/z range.[15][16][17][18]
Biological Interactions and Signaling Pathways
Metabolism
The primary metabolic pathway of 2-Methoxy-4-nitroaniline in vivo involves hydroxylation of the aromatic ring, followed by conjugation reactions. The major metabolite formed is 6-hydroxy-2-methoxy-4-nitroaniline, which is then further metabolized to its glucuronide and sulfate (B86663) conjugates for excretion.
References
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- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation method of 2-methoxy-4-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]
- 5. 2-Methoxy-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 7. as.nyu.edu [as.nyu.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]
- 10. shimadzu.com [shimadzu.com]
- 11. pelletpressdiesets.com [pelletpressdiesets.com]
- 12. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 13. scienceijsar.com [scienceijsar.com]
- 14. edqm.eu [edqm.eu]
- 15. benchchem.com [benchchem.com]
- 16. gcms.cz [gcms.cz]
- 17. benchchem.com [benchchem.com]
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